Curcumo

Description

Overview and Research Significance of Curcumol

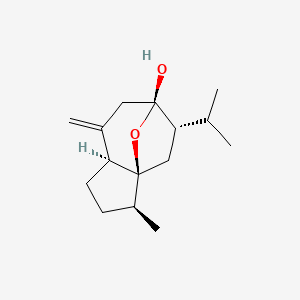

Curcumol is a pharmacologically active sesquiterpenoid found predominantly in plants of the genus Curcuma, including Curcuma longa (turmeric) and Curcuma wenyujin. nih.govcymitquimica.comjcancer.org It is characterized by a guaiane-type sesquiterpenoid hemiketal structure. nih.govjcancer.org Its molecular formula is C₁₅H₂₄O₂ and its molecular weight is 236.35 g/mol . cymitquimica.comnih.govscielo.br

The research significance of curcumol stems from its documented potential across a range of biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. nih.govresearchgate.netmedchemexpress.comnih.gov These properties have positioned curcumol as a promising natural product for investigation in the context of various diseases. nih.govresearchgate.netnih.gov

Curcumol's chemical properties, such as its molecular weight and computed properties like XLogP3 and topological polar surface area (TPSA), are relevant to understanding its behavior in biological systems. nih.govchemeo.commdpi.com

| Property | Value | Unit | Source |

| Molecular Formula | C₁₅H₂₄O₂ | - | PubChem nih.gov, CymitQuimica cymitquimica.com |

| Molecular Weight | 236.35 | g/mol | PubChem nih.gov, SciELO scielo.br |

| XLogP3 | 2.8 | - | PubChem nih.gov |

| Topological Polar Surface Area | 29.5 | Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | - | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | - | PubChem nih.gov |

| Rotatable Bond Count | 1 | - | PubChem nih.gov |

Historical Context and Traditional Medicinal Uses of Curcumol

Curcumol is a component of traditional Chinese medicine (TCM), where plants containing it, such as Curcumae Rhizoma (Ezhu), have been used for centuries to address various ailments. phcog.comtandfonline.com These traditional uses include the treatment of conditions related to blood stasis, traumatic hematoma, parasitic infections, and tumorous diseases. jcancer.orgphcog.comrjppd.org Curcuma aromatica, another source of curcumol, has been traditionally used for skin diseases, sprains, bruises, and pain relief. rjppd.org The inclusion of curcumol as a representative index component in the quality standard of essential oil from Rhizoma Curcumae in the Pharmacopoeia of the P.R. China highlights its historical significance in traditional medicine. thegoodscentscompany.commdpi.com

Current Research Landscape and Future Directions for Curcumol

The current research landscape for curcumol is actively exploring its mechanisms of action and therapeutic potential in various disease models. Significant focus is placed on its anticancer properties, with studies investigating its effects on numerous cancer cell lines, including lung, breast, nasopharyngeal, gastric, liver, colorectal, and ovarian carcinomas. nih.govijbs.com Research highlights curcumol's ability to induce apoptosis and modulate key signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB, which are often dysregulated in cancer. nih.govresearchgate.netmedchemexpress.comnih.gov

Beyond cancer, research is also exploring curcumol's effects on atherosclerosis, where it has been shown to inhibit foam cell formation and modulate inflammatory pathways like JAK-STAT. phcog.com Its potential in managing hyperglycemia and improving peripheral nerve function in diabetic models has also been investigated. tandfonline.com Studies on its anti-inflammatory and antioxidant activities continue to contribute to understanding its broader therapeutic scope. cymitquimica.comscielo.brtandfonline.com

Future directions for curcumol research include further investigations into its precise molecular mechanisms of action and conducting preclinical trials to validate its potential as a therapeutic agent. nih.govresearchgate.net There is a recognized need for more in vivo studies to complement the existing in vitro findings. scielo.br Exploring its potential against cancer stem cells and investigating synergistic effects with existing therapies are also areas of interest. nih.govresearchgate.net Additionally, research into improving its bioavailability and exploring its immune-modulatory effects are considered important for its future clinical application. jcancer.orgresearchgate.net

Detailed research findings on various activities of curcumol are summarized below:

| Biological Activity | Research Findings | Relevant Pathways/Mechanisms | Source |

| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines (lung, breast, gastric, liver, colorectal, melanoma, etc.). Reduces tumor volume and metastasis in xenograft models. nih.govjcancer.orgscielo.brijbs.comcaymanchem.comaging-us.com | Targets MAPK/ERK, PI3K/Akt, NF-κB, VHL/HIF-1α, JNK1/2, p38 MAPK, PTEN, IGF-1R. Affects cell cycle arrest (G0/G1 or G2/M), modulates proteins like E-cadherin, N-cadherin, MMP2, MMP9, and influences intracellular ROS levels. nih.govjcancer.orgresearchgate.netmedchemexpress.comnih.govphcog.comtandfonline.comijbs.comresearchgate.netcaymanchem.comaging-us.comspandidos-publications.com | nih.govjcancer.orgscielo.brresearchgate.netmedchemexpress.comnih.govphcog.comtandfonline.comijbs.comresearchgate.netcaymanchem.comaging-us.comspandidos-publications.com |

| Anti-inflammatory | Exhibits anti-inflammatory properties. nih.govcymitquimica.comscielo.brresearchgate.netmedchemexpress.comnih.govcaymanchem.com | Interferes with the JNK-mediated AP-1 pathway, inhibits NF-κB and TGF-β1/Smads signaling. nih.govscielo.brcaymanchem.com | nih.govcymitquimica.comscielo.brresearchgate.netmedchemexpress.comnih.govcaymanchem.com |

| Antioxidant | Shows antioxidant effects. nih.govcymitquimica.comscielo.brresearchgate.netnih.gov | Reduces oxidative stress. tandfonline.com | nih.govcymitquimica.comscielo.brresearchgate.netnih.govtandfonline.com |

| Neuroprotective | Documented as a neuroprotective agent. nih.govresearchgate.netnih.gov Modulates GABA(A) receptors. caymanchem.com | Potentiates GABA-induced currents. caymanchem.com | nih.govresearchgate.netnih.govcaymanchem.com |

| Antimicrobial | Possesses antimicrobial, antifungal, and antiviral activities. nih.govresearchgate.netmedchemexpress.comnih.gov | - | nih.govresearchgate.netmedchemexpress.comnih.gov |

| Anti-atherosclerosis | Inhibits atherosclerosis progression by reducing foam cell formation. phcog.com | Downregulates IL-6, upregulates IL-10, and inhibits the JAK-STAT pathway. phcog.com | phcog.com |

| Antihyperglycemic | Exerts remarkable antihyperglycemic activity in diabetic mice models. tandfonline.com | Reduces blood glucose levels. tandfonline.com | tandfonline.com |

| Peripheral Nerve Function | Shows significant improvement of peripheral nerve function in diabetic animals. tandfonline.com | May be related to its antioxidant potential. tandfonline.com | tandfonline.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMPRVXWPCLVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Curcumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4871-97-0 | |

| Record name | Curcumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | Curcumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin and Structural Characteristics of Curcumol

Natural Sources and Isolation Methodologies of Curcumol

Curcumol is predominantly found in the rhizomes of various species belonging to the Curcuma genus (Zingiberaceae family). Notably, it is a significant constituent of the essential oils of these plants. In addition to Curcuma species, curcumol has also been identified in other botanicals.

Key natural sources of curcumol are detailed in the interactive table below:

Table 1: Natural Sources of Curcumol| Plant Species | Family | Plant Part |

|---|---|---|

| Curcuma wenyujin | Zingiberaceae | Rhizome |

| Curcuma zedoaria | Zingiberaceae | Rhizome |

| Curcuma kwangsiensis | Zingiberaceae | Rhizome |

| Curcuma phaeocaulis | Zingiberaceae | Rhizome |

| Chrysanthemum indicum | Asteraceae | Flower |

| Neolitsea pallens | Lauraceae | Not specified |

| Torilis japonica | Apiaceae | Not specified |

The isolation of curcumol from these natural matrices involves various extraction techniques. Common methodologies include steam distillation, which is often employed for the extraction of volatile compounds from plant materials. More advanced methods such as ultrasonic-assisted extraction and pressurized liquid extraction have also been utilized to enhance the efficiency of curcumol isolation. The selection of the isolation method can influence the yield and purity of the obtained curcumol.

Structural Elucidation and Stereochemical Characterization of Curcumol

The chemical structure of curcumol was first elucidated in 1965, with its absolute stereostructure being determined in 1984. Curcumol is classified as a guaiane-type sesquiterpenoid hemiketal, possessing the molecular formula C₁₅H₂₄O₂.

The structural elucidation of curcumol was achieved through a combination of chemical and spectroscopic methods. Key findings that contributed to the determination of its structure include:

Dehydrogenation: Chemical dehydrogenation of curcumol yielded S-guaiazulene, which established the underlying guaiane (B1240927) carbon skeleton of the molecule.

Ozonolysis: Ozonolysis of curcumol led to the formation of a norketone, providing crucial information about the positions of the double bonds within the structure.

The stereochemical characterization of curcumol was a significant step in understanding its three-dimensional arrangement. This was accomplished through detailed analysis of spectroscopic data and chemical correlations, ultimately defining the specific stereoisomer that occurs naturally.

Structure-Activity Relationship (SAR) Studies of Curcumol

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For curcumol, SAR studies have primarily focused on the synthesis of derivatives and analogues to explore and enhance its therapeutic potential.

The chemical structure of curcumol offers several sites for modification, allowing for the design and synthesis of a variety of derivatives. A notable approach has been the modification at the C-14 position. For instance, a series of C-14 curcumol derivatives have been synthesized utilizing a click reaction, a type of copper-catalyzed azide-alkyne cycloaddition. This method has proven to be efficient in creating a library of novel curcumol analogues with diverse substituents.

The synthesis of these derivatives typically involves the introduction of a reactive group, such as an azide (B81097) or alkyne, onto the curcumol scaffold, followed by the click reaction with a complementary reaction partner. This strategy allows for the systematic variation of the chemical properties of the derivatives, which is essential for comprehensive SAR studies.

The biological evaluation of synthesized curcumol derivatives has provided valuable insights into the influence of specific chemical modifications on their activity. Studies have shown that modifications to the curcumol structure can significantly impact its biological effects, including its anticancer and antifungal properties.

For example, the evaluation of C-14 curcumol derivatives against various cancer cell lines has demonstrated that certain modifications can lead to a substantial increase in cytotoxic activity compared to the parent compound. These studies have highlighted the importance of the substituents introduced at the C-14 position in modulating the anticancer potency of curcumol.

Similarly, the synthesis and antifungal screening of other curcumol derivatives have revealed that specific structural alterations can enhance their efficacy against pathogenic fungi. These findings underscore the potential of chemical modification as a strategy to develop more potent and selective curcumol-based therapeutic agents.

The following table summarizes some of the research findings on the biological activity of curcumol derivatives:

Table 2: Research Findings on Curcumol Derivatives| Derivative Type | Biological Activity Investigated | Key Findings |

|---|---|---|

| C-14 substituted derivatives | Anticancer | Certain derivatives exhibited significantly higher inhibitory activity against cancer cell lines compared to curcumol. |

| Various synthesized analogues | Antifungal | Specific derivatives showed enhanced activity against pathogenic fungi. |

While experimental studies have provided significant insights into the SAR of curcumol, the application of computational approaches specifically for this compound is not extensively documented in the available literature. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting the biological activity of compounds and elucidating their mechanisms of action at a molecular level.

For the closely related compound curcumenol, molecular docking studies have been employed to investigate its binding properties to proteins. Such computational analyses can provide valuable information on the potential molecular targets of these compounds and guide the design of new derivatives with improved binding affinity and selectivity. The application of similar in silico methods to curcumol and its derivatives could further accelerate the discovery and development of novel therapeutic agents based on this natural product scaffold.

Molecular Mechanisms of Action of Curcumol in Biological Systems

Anticancer Mechanisms of Curcumol

Curcumol, a bioactive sesquiterpenoid derived from the rhizome of several Curcuma species, has demonstrated significant anticancer properties across a variety of tumor types. nih.gov Its therapeutic potential stems from its ability to modulate multiple cellular processes and signaling pathways that are often dysregulated in cancer. nih.govnih.gov The anticancer effects of curcumol are multifaceted, involving the regulation of cell proliferation and apoptosis, inhibition of angiogenesis, and modulation of key intracellular signaling pathways. nih.govnih.gov

Regulation of Cell Proliferation and Apoptosis by Curcumol

Curcumol exerts its anticancer effects in part by inhibiting the uncontrolled proliferation of cancer cells and inducing programmed cell death, or apoptosis. nih.gov Research has shown that curcumol can arrest the cell cycle at various phases, thereby preventing cancer cells from dividing and multiplying. For instance, in nasopharyngeal carcinoma CNE-2 cells, curcumol was found to cause cell cycle arrest at the G0/G1 phase. nih.gov This was achieved by increasing the expression of cell cycle inhibitors p21 and p27, while concurrently reducing the expression of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression. nih.gov Similarly, in hepatocellular carcinoma HepG2 cells, curcumol treatment led to a G1 phase arrest by activating the p53 and pRB pathways, which in turn decreased the levels of cyclin A1 and increased the mRNA expression of p27KIP1, cyclin D1, CDK2, and CDK8. nih.gov

In addition to halting cell proliferation, curcumol is a potent inducer of apoptosis in various cancer cell lines. nih.govnih.gov The apoptotic process is initiated through the regulation of key proteins involved in the intrinsic and extrinsic pathways. In colon cancer, curcumol has been shown to induce apoptosis by promoting the expression of pro-apoptotic proteins like Bax and Cleaved-Caspase 3, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis by curcumol in hepatocellular carcinoma cells is dose- and time-dependent, highlighting a direct relationship between curcumol concentration and the rate of cancer cell death. nih.gov

Table 1: Effects of Curcumol on Cell Proliferation and Apoptosis in Different Cancer Cell Lines

| Cancer Type | Cell Line | Effect on Cell Cycle | Key Molecular Targets | Reference |

|---|---|---|---|---|

| Nasopharyngeal Carcinoma | CNE-2 | G0/G1 arrest | ↑p21, ↑p27, ↓Cyclins, ↓CDKs | nih.gov |

| Hepatocellular Carcinoma | HepG2 | G1 arrest | Activation of p53 and pRB pathways, ↓Cyclin A1, ↑p27KIP1, ↑Cyclin D1, ↑CDK2, ↑CDK8 | nih.gov |

| Colon Cancer | Not specified | Induction of apoptosis | ↑Bax, ↑Cleaved-Caspase 3, ↓Bcl-2 | nih.gov |

| Hepatocellular Carcinoma | HepG2 | Induction of apoptosis | Regulation of DJ-1/PTEN/PI3K/AKT pathway | nih.gov |

Inhibition of Angiogenesis by Curcumol

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Curcumol has been shown to possess anti-angiogenic properties, thereby cutting off the blood supply to tumors and inhibiting their growth. nih.govnih.gov One of the key mechanisms by which curcumol inhibits angiogenesis is through the modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.gov

In the context of colon cancer, curcumol has been found to downregulate the expression of OTUB1, which in turn promotes the degradation of TGFBI through the ubiquitin-proteasome pathway. nih.gov The degradation of TGFBI leads to a reduction in VEGF expression, thereby inhibiting angiogenesis. nih.gov Furthermore, studies have demonstrated that curcumol can directly target Insulin-like growth factor 2 mRNA-binding protein 3 (IGF2BP3). nih.gov By downregulating IGF2BP3, curcumol inhibits the proliferation and angiogenesis of colon cancer cells and promotes the infiltration of immune cells into the tumor microenvironment. nih.gov The inhibitory effect of curcumol on angiogenesis is also evident by the reduced expression of CD31, a marker for microvessel density. nih.govnih.gov

Table 2: Research Findings on the Inhibition of Angiogenesis by Curcumol

| Cancer Model | Key Findings | Molecular Targets | Reference |

|---|---|---|---|

| Colon Cancer (HT-29 xenograft mouse model) | Significantly suppressed tumor growth and microvessel density. | ↓Ki67, ↓CD31 | nih.gov |

| Colon Cancer (Caco-2/HT-29 and HUVEC cells) | Inhibited proliferation, migration, and tube formation in a dose-dependent manner. | ↓OTUB1, ↓TGFBI, ↓VEGF | nih.gov |

| Colon Cancer | Promotes immune cell infiltration and inhibits angiogenesis. | ↓IGF2BP3, ↓CD31 | nih.gov |

Modulation of Key Intracellular Signaling Pathways by Curcumol

Curcumol's anticancer activity is underpinned by its ability to modulate several key intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and invasion. nih.govnih.gov These pathways, including the NF-κB, MAPK/ERK, and PI3K/Akt pathways, are often constitutively active in cancer cells, promoting their malignant phenotype.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cancer. In many cancers, the NF-κB pathway is aberrantly activated, leading to the transcription of genes that promote cell proliferation, survival, and angiogenesis. Curcumol has been shown to inhibit the NF-κB signaling pathway in various cancer models. nih.govnih.gov

In hepatic stellate cells, curcumol was found to downregulate the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB-α. nih.gov This, in turn, modulates the expression of NF-κB-associated genes such as the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govresearchgate.net By inhibiting the NF-κB pathway, curcumol can suppress the expression of inflammatory factors like TNF-α, further contributing to its anti-inflammatory and anticancer effects. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is a common feature of many cancers.

Curcumol has been documented to modulate MAPK signaling to induce apoptosis in cancer cells. For example, in LoVo human colon cancer cells, curcumol treatment induced apoptosis through the phosphorylation of p38 MAPK. nih.gov In breast cancer MDA-MB-231 cells, curcumol was shown to suppress the activation of JNK1/2. nih.gov Furthermore, previous studies have highlighted that curcumol inhibits colorectal cancer cell proliferation and induces apoptosis via the p38 MAPK signaling pathway. nih.gov

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Constitutive activation of this pathway is frequently observed in a wide range of human cancers, making it an attractive target for cancer therapy. Curcumol has been shown to exert its anticancer effects by inhibiting the PI3K/Akt pathway. nih.govnih.govnih.gov

In hepatocellular carcinoma cells, curcumol was found to inhibit cell proliferation and induce apoptosis by regulating the DJ-1/PTEN/PI3K/Akt signal transduction pathway. nih.gov Furthermore, curcumol has been shown to downregulate the proliferation of colorectal cancerous cells by modulating the PTEN/PI3K/Akt pathway. nih.gov In breast cancer cells, curcumol inhibits cell growth and causes cell cycle arrest by targeting NCL/ERα36 and inactivating the PI3K/Akt pathway. nih.gov The inhibition of Akt phosphorylation by curcumol is a key event that leads to the suppression of downstream signaling and the induction of apoptosis. nih.govresearchgate.net

Table 3: Modulation of Key Signaling Pathways by Curcumol

| Signaling Pathway | Cancer Type/Cell Line | Effect of Curcumol | Key Molecular Events | Reference |

|---|---|---|---|---|

| NF-κB | Hepatic Stellate Cells (HSC-T6) | Inhibition | ↓p-IκB-α, ↓Nuclear translocation of NF-κB, ↓Bcl-2, ↓Bcl-xL | nih.govresearchgate.net |

| MAPK/ERK | Colon Cancer (LoVo) | Activation of apoptosis | ↑p-p38 MAPK | nih.gov |

| Breast Cancer (MDA-MB-231) | Inhibition | ↓p-JNK1/2 | nih.gov | |

| Colorectal Cancer | Inhibition of proliferation, induction of apoptosis | Modulation of p38 MAPK pathway | nih.gov | |

| PI3K/Akt | Hepatocellular Carcinoma | Inhibition of proliferation, induction of apoptosis | Regulation of DJ-1/PTEN/PI3K/Akt pathway | nih.gov |

| Colorectal Cancer | Inhibition of proliferation | Modulation of PTEN/PI3K/Akt pathway | nih.gov | |

| Breast Cancer | Inhibition of proliferation, cell cycle arrest | Inactivation of PI3K/Akt pathway via NCL/ERα36 | nih.gov |

JNK1/2 and p38 MAPK Activation/Inhibition

Curcumol has been shown to exhibit anti-inflammatory properties by modulating the c-Jun N-terminal kinase (JNK) signaling pathway. In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, curcumol interferes with the JNK-mediated activator protein-1 (AP-1) pathway. nih.gov This interference is characterized by a reduction in the phosphorylation level of JNK and a direct inhibition of the activity of its phosphorylated form, p-JNK. nih.gov By suppressing this pathway, curcumol effectively inhibits the production of various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Research on curcumin (B1669340), a related compound, has also shown modulation of the p38 mitogen-activated protein kinase (MAPK) pathway. Curcumin has been observed to reduce the activation of p38 MAPK, which is implicated in inflammatory processes. nih.gov Extensive evidence confirms that curcumin's impact on the p38 MAPK signaling pathway contributes to its anti-inflammatory, neuroprotective, and apoptotic effects. uwa.edu.aunih.gov It is suggested that the inhibition of p38 MAPK signaling by curcumin can lead to a reduction in the expression of downstream inflammatory targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

| Molecule | Effect of Curcumol | Signaling Pathway | Observed Outcome | Cell Line |

|---|---|---|---|---|

| JNK Phosphorylation | Inhibition | JNK/AP-1 | Reduced inflammation | RAW264.7 |

| p-JNK Activity | Inhibition | JNK/AP-1 | Reduced inflammation | RAW264.7 |

IGF-1R and CREB Pathway Influence

The insulin-like growth factor-1 receptor (IGF-1R) signaling pathway is crucial in cell proliferation and survival. Studies on curcumin have demonstrated its ability to interfere with this pathway. Curcumin can inhibit IGF-1-induced signaling in various cells, including vascular smooth muscle cells and breast cancer cells. nih.govresearchgate.net This inhibition involves the attenuation of IGF-1R phosphorylation. nih.gov Furthermore, curcumin has been shown to suppress IGF-1R gene expression at the transcriptional level, contributing to the downregulation of the IGF-1 axis. researchgate.net In chemoresistant colorectal cancer cells, curcumin has been found to significantly decrease the expression of IGF-1 receptors. mdpi.comnih.gov

The cAMP response element-binding protein (CREB) is another important transcription factor involved in cell survival and neurogenesis. Research on curcumin has indicated that it can activate the CREB signaling pathway, which may be mediated through brain-derived neurotrophic factor (BDNF). nih.gov This suggests a potential role for curcumin and related compounds in neuroprotective mechanisms. nih.gov

GSK-3β and Wnt/β-catenin Pathway Modulation

Curcumol has been found to modulate the Wnt/β-catenin signaling pathway, which is critically involved in cell proliferation, differentiation, and metastasis. In lung adenocarcinoma cells, curcumol negatively regulates this pathway. nih.gov It achieves this by suppressing the phosphorylation of LRP5/6, a co-receptor in the Wnt pathway. nih.gov This suppression leads to an increase in the protein expression of Axin, APC, and glycogen (B147801) synthase kinase-3β (GSK-3β), which are components of the β-catenin destruction complex. nih.gov The enhanced activity of this complex inhibits the expression and nuclear translocation of β-catenin, a key downstream effector of the Wnt pathway. nih.gov

Studies on curcumin have also highlighted its inhibitory effect on GSK-3β. In some cellular models, curcumin can inhibit the activity of GSK-3β, leading to the activation of the Wnt/β-catenin signaling pathway. nih.gov This activation is associated with an increased expression of β-catenin and its translocation into the nucleus. nih.gov

| Target Molecule | Effect of Curcumol | Upstream/Downstream Effect | Cell Type |

|---|---|---|---|

| p-LRP5/6 | Suppression | Increased Axin, APC, GSK3β expression | Lung adenocarcinoma cells |

| β-catenin | Inhibited expression and nuclear translocation | Inactivation of Wnt/β-catenin pathway | Lung adenocarcinoma cells |

JAK/STAT3, Ras, Rap1, HIF-1, FoxO, and mTOR Signaling Involvement

Curcumol has demonstrated the ability to interfere with multiple critical signaling pathways implicated in cancer progression. In hepatic cancer, curcumol reduces the expression of phosphorylated signal transducer and activator of transcription 3 (p-STAT3) by affecting the JAK1, JAK2, and Src pathways. mdpi.com Concurrently, it inhibits the synthesis of hypoxia-inducible factor-1α (HIF-1α) protein through the mTOR/p70S6K/eIF4E and MAPK pathways. mdpi.com Research has revealed a crosstalk between the STAT3 and HIF-1α pathways in regulating the expression of programmed cell death-ligand 1 (PD-L1), and curcumol plays a role in modulating this interaction. mdpi.com

The mTOR signaling pathway is a master regulator of cell growth and proliferation. bohrium.com Curcumol has been shown to inhibit the PDK1/AKT/mTOR signaling pathway in prostate cancer cells. nih.gov This inhibition is mediated, at least in part, by the upregulation of miR-9, which directly targets pyruvate (B1213749) dehydrogenase kinase 1 (PDK1). nih.gov

While direct evidence for curcumol's effect on Ras, Rap1, and FoxO pathways is still emerging, studies on curcumin provide some insights. Curcumin has been shown to downregulate Ras and upregulate extracellular-signal-regulated kinase (ERK) in gastric carcinoma cells. nih.gov It has also been found to influence the Hippo and Rap1 signaling pathways in colorectal cancer cells. nih.gov Furthermore, curcumin can induce the nuclear expression of FoxO1, a member of the forkhead box O (FoxO) family of transcription factors, which is associated with cell cycle arrest and apoptosis. nih.gov

Interplay with Non-Coding RNAs and Epigenetic Modifications

MicroRNA (miRNA) Regulation (e.g., miR-152-3p, miR-21)

Curcumol's anticancer activities are also mediated through its regulation of microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in post-transcriptional gene regulation. In mouse melanoma B16 cells, curcumol treatment leads to a significant upregulation of miR-152-3p expression. nih.gov This miRNA is known to be a tumor suppressor that is often expressed at low levels in melanoma. nih.gov The upregulation of miR-152-3p by curcumol contributes to the inhibition of melanoma cell growth and metastasis. nih.gov

Furthermore, curcumol has been found to reduce the expression of miR-21, an oncomir that is frequently overexpressed in various cancers, including colorectal cancer (CRC). nih.gov The inhibition of miR-21 by curcumol is associated with the upregulation of its target, PTEN, a tumor suppressor gene. This, in turn, leads to the inactivation of the pro-survival PI3K/Akt signaling pathway. nih.gov Studies have demonstrated that curcumol effectively inhibits the proliferation of CRC cells by targeting miR-21 and modulating the PTEN/PI3K/Akt pathway. nih.gov

| miRNA | Effect of Curcumol | Downstream Effect | Cancer Type |

|---|---|---|---|

| miR-152-3p | Upregulation | Inhibition of cell growth and metastasis | Melanoma |

| miR-21 | Downregulation | Inhibition of proliferation via PTEN/PI3K/Akt pathway | Colorectal Cancer |

Long Non-Coding RNA (lncRNA) Mediation (e.g., FOXD2-As1)

In addition to miRNAs, curcumol also influences the expression of long non-coding RNAs (lncRNAs), which are another class of regulatory RNA molecules. In glioma cells, curcumol has been shown to inhibit malignant biological behaviors and resistance to the chemotherapy drug temozolomide (B1682018) (TMZ). nih.gov This effect is mediated through the suppression of the lncRNA FOXD2-As1. nih.govnih.gov Overexpression of FOXD2-As1 has been found to attenuate the anticancer effects of curcumol, including the reduction in glioma cell proliferation, metastasis, and self-renewal ability. nih.govnih.gov Mechanistically, curcumol's downregulation of FOXD2-As1 leads to the inhibition of EZH2 activation, a key epigenetic modifier. nih.govnih.gov This, in turn, affects the histone H3K27me3 modification in the promoter regions of anti-oncogenes. nih.govnih.gov

Epigenetic Enzyme Modulation (e.g., EZH2, H3K27me3)

Recent research has illuminated the role of curcumol as a modulator of epigenetic enzymes, which are critical in regulating gene expression without altering the DNA sequence itself. One of the key targets of curcumol in this regard is the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). nih.govnih.gov EZH2 plays a significant role in tumorigenesis by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. nih.gov

In the context of glioma, curcumol has been shown to inhibit the malignant behavior of cancer cells by downregulating the long non-coding RNA (lncRNA) FOXD2-As1. nih.govnih.gov This lncRNA is known to recruit EZH2 to the promoter regions of tumor suppressor genes, leading to an increase in H3K27me3 and subsequent gene silencing. nih.gov Curcumol treatment has been observed to decrease the binding of EZH2 to the promoters of downstream effector genes such as EphB3, p21, and CDKN1B. nih.gov This reduction in EZH2 binding is accompanied by a decrease in H3K27me3 modification in these promoter regions, ultimately leading to the re-expression of these tumor-suppressing genes. nih.govnih.gov This evidence suggests that curcumol can epigenetically reprogram cancer cells by targeting the FOXD2-As1/EZH2/H3K27me3 axis.

| Target Enzyme/Mark | Modulating Molecule | Cell Type | Observed Effect |

| EZH2 | Curcumol | Glioma cells | Inhibition of EZH2 activation and expression. nih.govnih.gov |

| H3K27me3 | Curcumol | Glioma cells | Decreased H3K27me3 modification in the promoter regions of tumor suppressor genes. nih.govnih.gov |

Multi-target Activity in Cancer Chemoprevention and Therapy

Curcumol exhibits a multi-targeted approach in its anticancer activity, influencing various signaling pathways that are often deregulated in cancer. researchgate.net This pleiotropic action contributes to its potential in both the prevention and treatment of various malignancies, including but not limited to, cervical, breast, and digestive tract cancers. researchgate.net

The anticancer effects of curcumol are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. researchgate.net It has been documented to target pathways such as the MAPK/ERK, PI3K/Akt, and NF-κB signaling cascades. researchgate.net By interfering with these pathways, curcumol can induce apoptosis in numerous cancer cell lines. researchgate.net For example, in pancreatic cancer cells, curcumol has been shown to inhibit viability, proliferation, migration, and invasion by regulating the miR-21-5p/SMAD7 axis. Furthermore, it has demonstrated the ability to arrest the cell cycle at different phases in various cancer cell types, including lung, breast, and gastric cancer cells.

| Cancer Type | Key Molecular Targets/Pathways | Reported Biological Activity |

| Glioma | FOXD2-As1/EZH2/H3K27me3 axis | Inhibition of proliferation, metastasis, and self-renewal ability. nih.govnih.gov |

| Pancreatic Cancer | miR-21-5p/SMAD7 axis | Inhibition of viability, proliferation, migration, and invasion. |

| Colon Cancer | OTUB1/TGFBI ubiquitination pathway | Inhibition of angiogenesis. researchgate.net |

| Breast Cancer | JNK1/2 and Akt | Inhibition of growth and invasion. researchgate.net |

| Gastric Cancer | Not specified | Induction of apoptosis. researchgate.net |

Anti-inflammatory Mechanisms of Curcumol

Curcumol has demonstrated significant anti-inflammatory properties, which are attributed to its ability to modulate various components of the inflammatory response.

Modulation of Inflammatory Mediators and Cytokines

Curcumol has been shown to effectively inhibit the production of several pro-inflammatory mediators and cytokines. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, curcumol inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. It also curtails the production of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), at both the transcriptional and translational levels. This broad-spectrum inhibition of inflammatory mediators underscores its potential as an anti-inflammatory agent.

In human keratinocytes stimulated with a cocktail of pro-inflammatory cytokines, curcumol has been observed to markedly attenuate the expression of inflammatory genes. aging-us.com Specifically, it reduces the mRNA levels of cytokines such as IL-6 and IL-1β, chemokines like CXCL1 and CXCL2, and antimicrobial peptides including LL37, β-defensin-2, S100A7, and S100A8. aging-us.com

| Inflammatory Mediator/Cytokine | Modulating Molecule | Cell Type | Effect |

| Nitric Oxide (NO) | Curcumol | RAW264.7 macrophages | Inhibition of production. |

| iNOS | Curcumol | RAW264.7 macrophages | Suppression of mRNA and protein expression. |

| TNF-α | Curcumol | RAW264.7 macrophages | Inhibition of production at transcriptional and translational levels. |

| IL-1β | Curcumol | RAW264.7 macrophages, Human keratinocytes | Inhibition of production at transcriptional and translational levels. aging-us.com |

| IL-6 | Curcumol | RAW264.7 macrophages, Human keratinocytes | Inhibition of production at transcriptional and translational levels. aging-us.com |

| CXCL1, CXCL2 | Curcumol | Human keratinocytes | Attenuation of mRNA expression. aging-us.com |

| LL37, β-defensin-2, S100A7, S100A8 | Curcumol | Human keratinocytes | Attenuation of mRNA expression. aging-us.com |

Regulation of Inflammatory Signaling Cascades (e.g., TLR4, NLRP3 Inflammasome, AP-1, PPARγ)

The anti-inflammatory effects of curcumol are mediated through its interaction with and regulation of key inflammatory signaling pathways.

AP-1: Research indicates that curcumol's anti-inflammatory actions are significantly mediated through the suppression of the c-Jun N-terminal kinase (JNK)-mediated Activator Protein-1 (AP-1) pathway. This is achieved by decreasing the phosphorylation level of JNK and directly inhibiting the activity of phosphorylated JNK.

While the specific molecular mechanisms of curcumol on the Toll-like receptor 4 (TLR4) signaling pathway, the NLRP3 inflammasome, and the peroxisome proliferator-activated receptor-gamma (PPARγ) have not been extensively elucidated in the currently available scientific literature, the established role of these pathways in inflammation suggests they may be potential targets for curcumol's activity.

Antioxidant Mechanisms of Curcumol

Activation of the Nrf2/Keap1 Pathway and Downstream Antioxidant Enzymes

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical cellular defense mechanism against oxidative stress. While the direct activation of the Nrf2/Keap1 pathway by curcumol has not been definitively established in the scientific literature, its structural and functional similarities to other known Nrf2 activators suggest this as a plausible mechanism for its antioxidant effects. Activation of this pathway would lead to the transcription of a battery of antioxidant and cytoprotective genes, thereby enhancing the cell's capacity to neutralize reactive oxygen species and combat oxidative damage. Further research is required to fully elucidate the role of curcumol in the modulation of the Nrf2/Keap1 pathway and its downstream antioxidant enzymes.

Free Radical Scavenging and Redox Homeostasis Maintenance

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. The maintenance of redox homeostasis is critical for normal cellular function. While extensive mechanistic studies on curcumol's specific interactions with various free radicals and its influence on cellular antioxidant enzyme systems are not as widely documented as for other related compounds, its classification as an antioxidant suggests a potential role in mitigating oxidative damage. nih.govtandfonline.com This activity is a key aspect of its broader therapeutic potential in conditions where oxidative stress is a contributing factor. nih.gov

Neuroprotective Mechanisms of Curcumol

The potential neuroprotective effects of curcumol are an area of growing interest, largely stemming from its established anti-inflammatory and antioxidant activities in various biological systems. researchgate.netnih.gov Neurodegeneration often involves complex pathologies with underlying components of chronic inflammation and oxidative stress.

Curcumol has demonstrated significant anti-inflammatory and antioxidant effects. nih.govtandfonline.com Inflammation within the central nervous system, or neuroinflammation, is a critical factor in the progression of many neurodegenerative disorders. Similarly, neuronal cells are particularly vulnerable to oxidative stress due to their high metabolic rate and lipid-rich membrane composition.

While direct studies focusing exclusively on curcumol's impact on neuronal systems are limited, its known pharmacological activities provide a basis for its potential neuroprotective mechanisms. The compound's ability to exert anti-inflammatory effects suggests it could modulate inflammatory pathways within the brain, potentially reducing the production of pro-inflammatory cytokines and other mediators that contribute to neuronal damage. nih.gov Likewise, its antioxidant properties indicate a capacity to counteract oxidative stress, a key pathological feature in many neurological diseases. nih.gov

Research into the molecular mechanisms of curcumol, primarily in the context of oncology and hepatoprotection, has revealed its ability to modulate several key cellular signaling pathways that are also implicated in neurodegeneration. nih.govnih.gov Studies have shown that curcumol can inhibit pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Protein Kinase B (PI-3K/AKT). nih.govscispace.com

The NF-κB pathway is a central regulator of inflammation, while the MAPK and PI-3K/AKT pathways are crucial for controlling cell proliferation, survival, and apoptosis (programmed cell death). nih.gov Dysregulation of these pathways is a hallmark of various neurodegenerative diseases. For instance, chronic activation of NF-κB is associated with persistent neuroinflammation, while imbalances in the PI-3K/AKT pathway can affect neuronal survival. By inhibiting these signaling cascades, curcumol may interfere with key processes that drive the progression of neurodegenerative pathologies. nih.govresearchgate.net

Table 1: Summary of Curcumol's Pharmacological Activities and Modulated Signaling Pathways

| Pharmacological Activity | Modulated Signaling Pathway | Primary Research Context | Reference |

|---|---|---|---|

| Anti-cancer | NF-κB, MAPK, PI-3K/AKT, GSK-3β | Various Cancers (Breast, Colorectal, etc.) | nih.gov |

| Hepatoprotective | PI-3K/Akt | Liver Disease | researchgate.netnih.gov |

| Anti-inflammatory | NF-κB | General Inflammation, Cancer | nih.govnih.gov |

| Antioxidant | Not specified | General | nih.gov |

| Anti-viral | Not specified | Infectious Disease | nih.gov |

The investigation into curcumol's direct effects on promoting neuronal viability and enhancing synaptic function is still in its nascent stages. The modulation of cell survival pathways like PI-3K/AKT is complex; while its inhibition is beneficial in cancer treatment to induce apoptosis in malignant cells, this same pathway is often crucial for promoting the survival of neurons. nih.gov Therefore, the impact of curcumol on neuronal viability is not yet clearly established. There is currently a lack of specific research findings from the available literature detailing curcumol's role in supporting synaptic structure, plasticity, or the expression of key synaptic proteins. Future studies are required to elucidate whether curcumol can directly enhance the health and function of neurons and synapses.

Pharmacological Characterization in Preclinical Models

Pharmacokinetic Profiles of Curcumol in Animal Models

Pharmacokinetic studies in animal models, primarily rats, have provided insights into the absorption, distribution, metabolism, and excretion of Curcumol. These studies are crucial for predicting the behavior of the compound in a biological system and informing potential therapeutic applications.

Absorption and Distribution Studies

Studies in rats following oral administration of Curcumol at varying doses (10, 40, and 80 mg/kg) have indicated rapid absorption nih.govfrontiersin.orgresearchgate.net. The time to reach maximum plasma concentration (Tmax) was observed to be less than 1.0 hour, suggesting quick uptake frontiersin.org. However, the absolute oral bioavailability of Curcumol in rats was found to be relatively low, ranging from 9.2% to 13.1%, based on the area under the curve (AUC) after oral and intravenous administration nih.govfrontiersin.orgresearchgate.net. This low bioavailability might be influenced by factors such as its aqueous solubility researchgate.net.

Following absorption, Curcumol demonstrates wide distribution in rats frontiersin.org. Tissue distribution studies after oral administration showed that Curcumol could be detected in various organs frontiersin.org. Maximum concentrations in most organs were observed within 0.5–1.0 hour nih.govfrontiersin.org. Notably, high accumulation of Curcumol was found in the small intestine, colon, liver, and kidney nih.govfrontiersin.orgresearchgate.net. Furthermore, Curcumol exhibits a high plasma protein binding rate in rats, ranging from 85.6% to 93.4% nih.govfrontiersin.orgresearchgate.net.

Below is a summary of pharmacokinetic parameters observed in rats:

| Parameter | Value (Rats, Oral Administration) | Citation |

| Absorption | Rapid | nih.govfrontiersin.orgresearchgate.net |

| Tmax (Plasma) | < 1.0 hours | frontiersin.org |

| Absolute Bioavailability | 9.2% - 13.1% | nih.govfrontiersin.orgresearchgate.net |

| Tissue Distribution | Wide | frontiersin.org |

| High Accumulation Tissues | Small intestine, colon, liver, kidney | nih.govfrontiersin.orgresearchgate.net |

| Plasma Protein Binding | 85.6% - 93.4% | nih.govfrontiersin.orgresearchgate.net |

Metabolism and Excretion Characteristics

Pharmacokinetic studies in rats have also indicated a quick elimination of Curcumol from plasma, with half-lives ranging from 3 to 5 hours frontiersin.org. While specific detailed studies on the metabolic pathways and excretion routes of pure Curcumol in animal models were not extensively detailed in the provided search results, the rapid elimination suggests that metabolism and excretion processes are active frontiersin.org. Research on related compounds like Curcumin (B1669340) has shown that it undergoes significant metabolism, primarily through reduction and conjugation (glucuronidation and sulfation) e-crt.orgnih.gov. Given the structural similarities, it is plausible that Curcumol may undergo similar metabolic transformations, although specific studies confirming this for Curcumol in animal models were not found within the provided context.

Pharmacodynamic Evaluation of Curcumol in Preclinical Disease Models

The pharmacodynamic evaluation of Curcumol has involved both in vitro studies using various cell lines and in vivo studies in animal models of disease to assess its efficacy and mechanisms of action.

In Vitro Efficacy Studies Across Various Cell Lines

Curcumol has demonstrated in vitro efficacy in a range of cancer cell lines. It has been shown to inhibit the proliferation of human gastric adenocarcinoma MGC-803 cells in a dose- and time-dependent manner spandidos-publications.com. Curcumol treatment also induced apoptosis and caused cell cycle arrest in MGC-803 cells spandidos-publications.com. In human non-small cell lung cancer (NSCLC) cell lines (A549 and H1299), combined treatment with celecoxib (B62257) and Curcumol significantly reduced cell proliferation, migration, and invasion, and induced apoptosis oncotarget.com. Curcumol alone had no obvious effect on apoptosis in these NSCLC cells in one study, but the combination treatment was effective oncotarget.com. Curcumol has also been shown to inhibit the proliferation and promote apoptosis of human esophageal carcinoma cell line TE-1, with effects correlated to the inhibition of survivin expression nih.gov. In colon cancer cell line HCT116, Curcumol increased sensitivity to 5-fluorouracil (B62378) (5-FU) by enhancing cytotoxicity and reducing colony formation capacity when used in combination amegroups.org. Curcumol has also shown effects on mouse melanoma B16 cell proliferation and migration in vitro researchgate.net.

Beyond cancer, Curcumol has shown anti-inflammatory properties in in vitro models. It has been reported to alleviate inflammation in TNF-α-induced nucleus pulposus cells (NPCs) by reducing the production of inflammatory cytokines like IL-1β, IL-6, and TNF-α, and decreasing the phosphorylation of proteins in the PI3K/Akt/NF-κB signaling pathway researchgate.net. In a psoriatic HaCaT keratinocyte model stimulated by M5 cytokines, Curcumol inhibited hyperproliferation and inflammatory responses by inhibiting the PI3K-Akt pathway nih.gov. Curcumol also inhibits LPS-induced nitric oxide (NO) production and reduces the production of TNF-α, IL-1β, and IL-6 in RAW264.7 cells mdpi.com.

Summary of In Vitro Efficacy:

| Cell Line/Model | Observed Effects | Relevant Pathways/Mechanisms | Citation |

| Human gastric adenocarcinoma MGC-803 | Inhibited proliferation, induced apoptosis, caused cell cycle arrest | Downregulation of IDH1 (suggested), increased ROS levels | spandidos-publications.com |

| Human NSCLC (A549, H1299) | Reduced proliferation, migration, invasion; induced apoptosis (in combination with celecoxib) | Inhibition of AKT and ERK signaling pathways, decreased MMP-9 expression | oncotarget.com |

| Human esophageal carcinoma TE-1 | Inhibited proliferation, promoted apoptosis | Inhibition of survivin expression | nih.gov |

| Colon cancer HCT116 | Increased sensitivity to 5-FU (in combination), reduced colony formation | Regulation of Wnt/β-catenin signaling | amegroups.org |

| Mouse melanoma B16 | Decreased proliferation and migration | Upregulation of E-cadherin, downregulation of N-cadherin, MMP2, MMP9; reduced p65 translocation, decreased p-ERK | researchgate.net |

| TNF-α-induced Nucleus Pulposus Cells | Reduced inflammatory cytokines (IL-1β, IL-6, TNF-α), decreased phosphorylation of PI3K/Akt/NF-κB proteins | PI3K/Akt/NF-κB signaling pathway | researchgate.net |

| Psoriatic HaCaT keratinocytes | Inhibited hyperproliferation and inflammatory responses | PI3K-Akt pathway | nih.gov |

| LPS-activated RAW264.7 cells | Inhibited NO production, reduced TNF-α, IL-1β, and IL-6 production | Suppression of iNOS mRNA/protein, decreased JNK phosphorylation | mdpi.com |

In Vivo Efficacy Studies in Animal Models of Disease

Curcumol has also demonstrated efficacy in various preclinical animal models of disease. In mouse models of intervertebral disc degeneration (IVDD), Curcumol ameliorated the progression of degeneration at the early stage researchgate.net. In a mouse model of isoproterenol (B85558) (ISO)-induced cardiac remodeling, Curcumol significantly attenuated cardiac dysfunction, myocardial fibrosis, and hypertrophy researchgate.net. Curcumol has also shown protective effects against lethal infection in mice in studies involving germacrone, another component of turmeric essential oil, suggesting potential antiviral activity, although the specific in vivo effect of pure Curcumol in this context wasn't explicitly detailed in the provided results mdpi.com. In imiquimod-induced mouse models of psoriasis, Curcumol ameliorated psoriasis-like skin lesions and inflammatory status nih.gov. Xenograft tumor assays using mouse melanoma B16 cells showed that Curcumol reduced melanoma volume and lung metastasis researchgate.net. In colon cancer xenograft models, Curcumol significantly inhibited the growth of transplanted tumors and the expression of proliferation and angiogenesis markers (Ki-67, PCNA, and VEGF) amegroups.org. Studies on the effects of Curcumol on epileptic seizures in mice have also been reported, indicating facilitation of GABA(A) receptors thegoodscentscompany.com.

Summary of In Vivo Efficacy:

| Animal Model | Disease/Condition | Observed Effects | Citation |

| Mouse IVDD model | Intervertebral Disc Degeneration | Ameliorated progression at early stage | researchgate.net |

| Mouse model of ISO-induced cardiac remodeling | Cardiac remodeling | Attenuated cardiac dysfunction, myocardial fibrosis, and hypertrophy | researchgate.net |

| Imiquimod-induced mouse model | Psoriasis | Ameliorated skin lesions and inflammatory status | nih.gov |

| Mouse xenograft model (melanoma B16 cells) | Melanoma | Reduced tumor volume and lung metastasis | researchgate.net |

| Mouse xenograft model (colon cancer cells) | Colon cancer | Inhibited tumor growth, decreased expression of Ki-67, PCNA, and VEGF | amegroups.org |

| Mouse models | Epileptic seizure | Suppression of chemically induced seizure activity, increased GABAergic miniature inhibitory postsynaptic currents | mdpi.com (mentions in vivo in mice), thegoodscentscompany.com |

Advanced Research Methodologies and Future Directions in Curcumol Studies

Analytical Methodologies for Curcumol Quantification in Biological and Complex Matrices

Accurate and sensitive quantification of curcumol in intricate biological and botanical matrices is fundamental for pharmacokinetic, metabolic, and quality control studies. A range of chromatographic and spectroscopic techniques have been adapted for this purpose, each offering distinct advantages in terms of selectivity, sensitivity, and throughput.

Chromatographic Techniques (e.g., HPLC, UPLC-MS/MS, GC-MS, HPTLC)

Chromatographic methods are the cornerstone of curcumol analysis, providing the necessary separation from a complex mixture of structurally related compounds often present in natural extracts and biological samples.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), stands out as a robust and sensitive method for the determination of curcumol. One study established an HPLC-MS/MS method for quantifying curcumol in the plasma of Beagle dogs to investigate its pharmacokinetics. This method demonstrated good linearity in the concentration range of 0.25 to 100 ng/mL, with intra-day and inter-day precision (expressed as relative standard deviation, RSD) being less than 15%. nih.gov The high specificity and sensitivity of this technique make it well-suited for tracking the low concentrations of curcumol often encountered in biological fluids. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers advantages over conventional HPLC in terms of speed and resolution. While extensive validated methods specifically for curcumol are still emerging, the principles and technologies are directly applicable. UPLC-MS/MS has been extensively used for the analysis of other curcuminoids, demonstrating rapid and sensitive measurements in various biological matrices. nih.gov The application of such established platforms to curcumol analysis is a logical and anticipated progression in the field.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like curcumol. GC-MS has been utilized for the identification and quantification of curcumol in essential oil extracts of Curcuma species. nih.govnih.gov One study successfully used GC-MS to identify curcumol as a major component in a bioactive fraction of turmeric. nih.gov Another study used GC-MS to analyze the volatile compounds from 42 batches of Curcuma wenyujin, identifying numerous components including curcumol, to establish a chemical fingerprint for quality control. acs.org

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput, and cost-effective alternative for the quantification of phytoconstituents. While specific HPTLC methods validated for curcumol are not extensively documented in readily available literature, this technique is widely applied for the analysis of other compounds from Curcuma species, such as curcuminoids. acs.orgnih.gov These methods demonstrate good separation and quantification in herbal formulations, suggesting the high potential of HPTLC for the routine quality control of raw materials and extracts containing curcumol. acs.orgnih.gov

| Technique | Analyte | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Curcumol | Beagle dog plasma | Linearity: 0.25-100 ng/mL; Intra- and Inter-day RSD <15% | nih.gov |

| GC-MS | Curcumol | Turmeric fraction | Identified as a major component (45.5%) in the most active fraction. | nih.gov |

| GC-MS | Curcumol and other volatiles | Curcuma wenyujin | Used for chemical profiling and quality control of 42 batches. | acs.org |

| UPLC-MS/MS | Curcumin (B1669340) | Rat plasma and ovary | Demonstrated a rapid, sensitive, and specific measurement method. | nih.gov |

| HPTLC | Curcuminoids | Curcuma longa | Validated for quantification with a linearity of 200-800 ng/spot. | acs.org |

Spectroscopic Techniques (e.g., FT-IR, FT-NIR, FT-Raman, UV-Vis)

Spectroscopic techniques provide rapid and non-destructive analysis, often used for fingerprinting and quality assessment of herbal materials.

Fourier Transform Infrared (FT-IR) Spectroscopy is a valuable tool for the qualitative analysis of curcumol, identifying its characteristic functional groups. While quantitative applications of FT-IR for curcumol are less common, its combination with chemometrics has been successfully used for the quantification of curcuminoids in Curcuma extracts. nih.govijcpa.in This "fingerprinting" technique can be instrumental in the authentication of raw materials and in monitoring the extraction and purification processes.

UV-Vis Spectroscopy is a simple and accessible technique for the quantification of compounds with chromophores. Curcumin, a related compound, exhibits a characteristic absorption maximum at around 420-425 nm. mdpi.comresearchgate.net While the specific UV-Vis spectrum for purified curcumol is not as widely reported, this method can be useful for preliminary quantification in simple solutions, provided there are no interfering substances.

Fourier Transform Near-Infrared (FT-NIR) and Fourier Transform (FT)-Raman Spectroscopy are other vibrational spectroscopic techniques that offer advantages such as minimal sample preparation. FT-Raman spectroscopy has been used to study the molecular structure of curcumin and its stability. nih.govnih.gov The application of these techniques for the direct and rapid quantification of curcumol in plant powders and extracts is a promising area for future research, potentially offering a green analytical alternative to chromatography.

Application of Omics Approaches in Curcumol Research

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the understanding of the mechanisms of action of natural products like curcumol. These approaches provide a global view of the molecular changes induced by a compound in biological systems.

Multi-omics analyses have been pivotal in elucidating the anti-cancer effects of curcumol. For instance, a study on endometrial carcinoma integrated network pharmacology, data mining, and machine learning to identify the core targets of curcumol. researchgate.net This multi-omics approach, which included transcriptomic and proteomic data, concluded that curcumol exerts its anticancer effects primarily through the Progesterone Receptor (PGR) and Ribosomal Protein S6 Kinase A1 (RPS6KA1). researchgate.net

Similarly, a multi-omics investigation into the effects of curcumol on nasopharyngeal carcinoma combined transcriptomics, proteomics, and metabolomics. nih.gov This study revealed that curcumol inhibits cancer cell invasion and metastasis by targeting the NCL/EBNA1-mediated upregulation of Ubiquitin-Conjugating Enzyme E2C (UBE2C). nih.gov These studies exemplify how omics approaches can move beyond a single-target paradigm to reveal complex signaling networks modulated by curcumol, offering a more holistic understanding of its therapeutic actions.

Strategies for Enhancing Curcumol's Therapeutic Efficacy through Novel Delivery Systems

A significant challenge in the clinical application of many natural compounds, including curcumol, is their poor bioavailability, often due to low aqueous solubility and rapid metabolism. nih.gov To overcome these hurdles, various novel drug delivery systems are being explored to enhance the therapeutic efficacy of curcumol.

A recent comprehensive review highlighted the progress in the development of drug delivery systems for curcumol. These systems aim to improve its solubility, stability, and targeted delivery. One innovative approach involves the use of engineered outer membrane vesicles (OMVs) as nanocarriers. A study developed an OMV-based system co-loaded with a PD-1 antibody and curcumol for the treatment of prostate cancer. This system demonstrated excellent tumor-targeting capabilities, significantly inhibited tumor growth, and enhanced anti-tumor immune responses in a humanized mouse model. The engineered OMVs showed high encapsulation efficiency and a sustained-release profile for curcumol.

While research on novel delivery systems is more extensive for the related compound curcumin, with formulations including liposomes, nanoparticles, and micelles showing promise, the successful application of an advanced nanocarrier for curcumol underscores the potential of this strategy. mdpi.comresearchgate.net Future research is expected to expand the repertoire of delivery systems specifically designed and optimized for curcumol to improve its pharmacokinetic profile and clinical utility.

Unresolved Questions and Emerging Avenues in Curcumol Research

Despite the promising preclinical findings, the journey of curcumol from a natural compound to a therapeutic agent is still in its early stages, with several unresolved questions and exciting avenues for future research.

Comprehensive Mechanistic Elucidation of Biological Actions

While omics studies have provided significant insights, a complete picture of curcumol's mechanism of action across different diseases is yet to be fully elucidated. nih.govresearchgate.net For example, in the context of its anti-cancer activity, curcumol has been shown to induce cell cycle arrest. nih.gov However, the precise phase of the cell cycle (G0/G1 or G2/M) and the specific molecular players, such as its effects on cyclins B and E, require further investigation. nih.gov

Another area of active research is understanding the mechanisms of resistance to curcumol in different cancer cell lines. nih.gov Identifying the molecular basis of varying sensitivities to curcumol will be crucial for patient stratification and the development of combination therapies. nih.gov Furthermore, while curcumol is known to modulate key signaling pathways like MAPK/ERK, PI3K/Akt, and NF-κB, the upstream sensors and the intricate crosstalk between these pathways in response to curcumol treatment need more detailed investigation.

Emerging avenues of research include conducting more extensive preclinical trials in a wider range of disease models to validate the therapeutic potential of curcumol. The promising results from novel drug delivery systems also open up new possibilities for clinical translation. Future studies should focus on optimizing these delivery systems, evaluating their long-term safety and efficacy, and ultimately, moving towards well-designed clinical trials to ascertain the therapeutic value of curcumol in human diseases. Additionally, exploring the structure-activity relationships of curcumol derivatives may lead to the development of new analogues with enhanced potency and improved pharmacokinetic properties.

Identification of Additional Therapeutic Targets and Pathways

Curcumol, a bioactive sesquiterpenoid, has demonstrated a capacity to interact with a multitude of cellular targets and signaling pathways, highlighting its potential as a multi-target therapeutic agent. nih.gov Extensive research has primarily focused on its anticancer properties, revealing its influence on key pathways often deregulated in cancer. nih.gov However, ongoing studies are broadening the understanding of curcumol's molecular interactions, pointing towards new therapeutic possibilities for a range of diseases.

A significant body of research has established that curcumol can induce apoptosis in various cancer cells by targeting fundamental signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB. nih.govresearchgate.net For instance, in hepatic stellate cells, curcumol has been shown to suppress the nuclear translocation of NF-κB, which in turn modulates the expression of associated genes like Bcl-xl and Bcl-2. nih.gov Furthermore, studies on colorectal cancer have indicated that curcumol can inhibit cancer proliferation by targeting miR-21 and modulating the PTEN/PI3K/Akt pathways. tandfonline.combohrium.com In nasopharyngeal carcinoma CNE-2 cells, curcumol was found to cause cell cycle arrest at the G0/G1 phase by increasing the expression of p21 and p27 while decreasing the expression of cyclins and cyclin-dependent kinases (CDKs). nih.govresearchgate.net Similarly, in HepG2 cells, it prompted G1 phase arrest through the activation of pRB and p53 pathways. nih.govresearchgate.net

Beyond its well-documented role in cancer, network pharmacology studies have begun to uncover novel targets for curcumol. A 2022 study investigating its potential application for COVID-19 and colon adenocarcinoma comorbidity identified seven core targets: GABRD, GABRP, BCHE, CYP3A4, PGR, HSD17B2, and SLC6A3. nih.gov This suggests that the therapeutic reach of curcumol may extend to neurological and inflammatory conditions, given that GABRD and GABRP are subunits of GABA-A receptors. nih.gov Further analysis revealed curcumol's targets are involved in steroid hormone biosynthesis, retrograde endocannabinoid signaling, and chemical carcinogenesis. nih.gov This indicates a broader sphere of influence than previously understood.

The anti-inflammatory and antioxidant properties of curcumol also suggest its potential in treating conditions like psoriasis and cerebral ischemia. researchgate.net Research has shown that curcumol can ameliorate psoriasis-like skin lesions, potentially through the PI3K-Akt signaling pathway. researchgate.net In models of cerebral ischemia, curcumol has been observed to reduce brain damage and neuroinflammation by modulating microglial polarization and the Treg/Th17 balance via the Nrf2/HO-1 and NF-κB signaling pathways. researchgate.net

The following table summarizes some of the identified therapeutic targets and pathways of curcumol:

| Disease/Condition | Therapeutic Target/Pathway | Reference |

| Various Cancers | MAPK/ERK, PI3K/Akt, NF-κB | nih.gov |

| Colorectal Cancer | miR-21, PTEN/PI3K/Akt | tandfonline.combohrium.com |

| Nasopharyngeal Carcinoma | p21, p27, CDKs, Cyclins | nih.govresearchgate.net |

| Hepatocellular Carcinoma | pRB, p53 | nih.govresearchgate.net |

| COVID-19 & Colon Adenocarcinoma | GABRD, GABRP, BCHE, CYP3A4, PGR, HSD17B2, SLC6A3 | nih.gov |

| Psoriasis | PI3K-Akt | researchgate.net |

| Cerebral Ischemia | Nrf2/HO-1, NF-κB | researchgate.net |

Development of Clinically Translatable Curcumol Analogues and Formulations

Despite the promising multi-target bioactivity of curcumol, its clinical translation is hampered by challenges such as poor aqueous solubility and limited bioavailability. mdpi.com To overcome these limitations, researchers are actively pursuing two primary strategies: the synthesis of curcumol analogues with improved pharmacological properties and the development of advanced drug delivery systems.

Curcumol Analogues

The chemical structure of curcumol offers opportunities for modification to enhance its therapeutic potential. By synthesizing derivatives of curcumol, scientists aim to improve its efficacy, stability, and pharmacokinetic profile. For example, a series of C-14 curcumol derivatives were designed and synthesized using a click reaction. tandfonline.com When evaluated for their in vitro antitumor activity against colorectal cancer cell lines SW620 and HCT116, most of these synthesized compounds exhibited higher inhibitory activity than the parent curcumol. tandfonline.com Notably, one derivative, compound 3j, demonstrated significant inhibitory activity against SW620 cells and was found to induce apoptosis by facilitating the expression of apoptosis-related proteins. tandfonline.com Structure-activity relationship (SAR) studies of these derivatives suggested that the addition of a fluorine functional group on the phenyl ring tended to increase anticancer activity. tandfonline.com

Another approach involves creating hybrid molecules that combine the structural features of curcumol with other pharmacologically active moieties. While research on curcumol analogues is still emerging, the extensive work on curcumin, a related compound, provides valuable insights. nih.govresearchgate.net Modifications to curcumin have been shown to improve its pharmacological activity, affect receptor binding, and enhance its physicochemical and pharmacokinetic properties. nih.gov For instance, some curcumin derivatives have demonstrated enhanced antitumor and anti-inflammatory activities. nih.gov Similarly, the development of orobanone (B12102198) analogues from the acid-promoted aromatization rearrangement of curcumol has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. tandfonline.com

Advanced Formulations

In parallel with the development of analogues, formulating curcumol into advanced drug delivery systems is a critical area of research to enhance its clinical translatability. Although specific research on curcumol formulations is in its early stages, the strategies being successfully applied to curcumin are highly relevant. Nanoformulation technologies, in particular, have emerged as a promising approach to address the poor solubility and bioavailability of natural compounds like curcumol. nih.gov

Potential nano-based delivery systems for curcumol could include:

Nanoparticles: Encapsulating curcumol within nanoparticles can protect it from degradation, improve its solubility, and facilitate targeted delivery to disease sites.

Nanomicelles: These self-assembling nanosized structures can encapsulate hydrophobic drugs like curcumol, enhancing their aqueous solubility and bioavailability. For instance, curcumin nanomicelles have been investigated in clinical trials for COVID-19 patients. nih.gov

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations can improve the circulation time and reduce the toxicity of the encapsulated agent.

Furthermore, the combination of curcumol with other natural compounds that can enhance its absorption is another viable strategy. For example, piperine, a component of black pepper, has been shown to significantly increase the bioavailability of curcumin. nih.gov A similar approach could be explored for curcumol. The development of solid lipid curcumin particles (SLCP) has also demonstrated appreciable plasma concentrations compared to unformulated curcumin. nih.gov

Future research will likely focus on developing and optimizing these and other novel formulations to fully harness the therapeutic potential of curcumol in a clinical setting.

Q & A

Q. What experimental models are commonly used to assess Curcumol's anti-proliferative effects in cancer research?

Methodological Guidance: Utilize cell lines (e.g., prostate cancer PC3, melanoma B16) for in vitro assays such as CCK-8 for viability, EdU staining for proliferation, and Transwell for migration . For in vivo validation, employ xenograft models (e.g., LoVo colorectal cancer in nude mice) with tumor volume/weight metrics and metastasis assays (e.g., tail vein injection models) . Ensure dose-dependent designs (e.g., 50–100 μM in vitro; 80–200 mg/kg in vivo) to establish efficacy thresholds.

Q. Which signaling pathways are primarily targeted by Curcumol in oncology studies?

Key Pathways: Focus on PI3K/AKT (modulated via miR-152-3p in melanoma), PDK1/AKT/mTOR (prostate cancer), and TGF-β/Smad (liver fibrosis) . Validate pathway inhibition using Western blotting for phosphorylated proteins (e.g., p-AKT, p-mTOR) and RT-qPCR for miRNA expression . Note that cross-talk between pathways (e.g., IGF-1R/PI3K/AKT in nasopharyngeal carcinoma) may require dual inhibition strategies .

Q. How should researchers design Curcumol derivatives to enhance anticancer activity?

Structural Insights: Modify position C-8 (free hydroxyl group critical) and C-14 (electron-withdrawing groups boost activity). Derivatives like 14-hydroxy curcumol show 2.5x higher potency against lung and gastric cancers compared to native Curcumol . Use SAR studies to test synthetic analogs in cell-based reporter assays (e.g., HIF-1 inhibition) .

Advanced Research Questions

Q. How can conflicting data on Curcumol’s pro-angiogenic vs. anti-angiogenic effects be resolved?

Contextual Analysis: Curcumol upregulates VEGF/VEGFR in endothelial cells but inhibits MMP-9 in cancer metastasis . Design tissue-specific models: Use HUVECs for angiogenesis assays (Matrigel tube formation) and cancer xenografts (e.g., MDA-MB-231) to assess MMP-9 suppression. Dose and exposure time (acute vs. chronic) critically influence outcomes .

Q. What strategies address Curcumol’s poor bioavailability in preclinical models?

Pharmacokinetic Solutions: Employ nanoformulations (e.g., liposomes) or combinatorial delivery with absorption enhancers (e.g., piperine). Monitor plasma concentrations via HPLC-MS/MS . Note that oral administration in mice (200 mg/kg) achieves tumor suppression but requires hepatic metabolism studies to mitigate first-pass effects .

Q. How can network pharmacology elucidate Curcumol’s multitarget mechanisms in complex diseases like atherosclerosis?

Integrated Workflow: Use databases (TCMSP, CTD) to identify targets (e.g., IL-6, JAK2/STAT3). Validate via molecular docking (AutoDock Vina) and pathway enrichment (KEGG). In vitro, confirm foam cell inhibition in macrophages using oxLDL uptake assays and cytokine profiling (ELISA) .

Q. What statistical approaches are optimal for analyzing Curcumol’s dose-response in heterogeneous cell populations?